![molecular formula C29H34ClN5O5 B593632 7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate CAS No. 1831135-30-8](/img/structure/B593632.png)

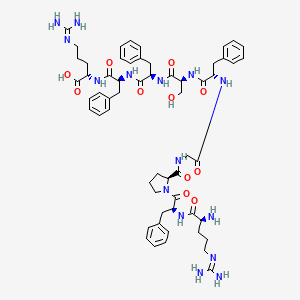

7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

Descripción general

Descripción

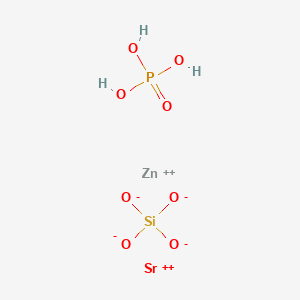

The compound is a complex organic molecule that includes several functional groups. These include a benzoyl group, a dioxohexahydroimidazopyrazine group, and a piperidine carboxylate group. Each of these groups contributes to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by the functional groups present and their arrangement in the molecule .Aplicaciones Científicas De Investigación

AIG1 Inhibition

JJH260 is known to be an AIG1 inhibitor . AIG1, or androgen-induced gene 1, is an enzyme that plays a role in various biological processes. By inhibiting AIG1, JJH260 could potentially be used in research related to these processes .

Fluorophosphonate Reactivity

The compound has been found to inhibit the fluorophosphonate reactivity of AIG1 . This could make it useful in studies investigating the role of fluorophosphonates in biological systems .

Fatty Acid Hydrolysis

JJH260 has been shown to inhibit the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs) by AIG1 . This could have implications for research into lipid metabolism and related diseases .

Cell Studies

Given its effects on AIG1, JJH260 could be used in cell studies , particularly those involving HEK293T cells . These cells are often used in biological and medical research .

Drug Development

The unique properties of JJH260 could potentially make it a candidate for drug development . Its ability to inhibit AIG1 and affect FAHFA hydrolysis could be harnessed to develop new treatments for diseases related to these processes .

Chemical Research

The complex structure of JJH260 makes it interesting for chemical research . Studying its synthesis and reactions could provide valuable insights into organic chemistry .

Mecanismo De Acción

Target of Action

JJH260, also known as [7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate, is primarily an inhibitor of the enzyme Androgen-Induced Gene 1 (AIG1) . AIG1 is an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids (FAHFAs) .

Mode of Action

JJH260 inhibits the fluorophosphonate reactivity and fatty acid esters of hydroxy fatty acid (FAHFA) hydrolysis activity of AIG1 in HEK293T cells . The IC50 values for these inhibitions are 0.50 μM and 0.57 μM, respectively .

Biochemical Pathways

Given that it inhibits aig1, it can be inferred that it impacts the pathways involving the hydrolysis of fahfas .

Result of Action

The inhibition of AIG1 by JJH260 leads to a decrease in the hydrolysis of FAHFAs in HEK293T cells . This could potentially alter the levels of FAHFAs in these cells, impacting various cellular processes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISSJZZMOJQTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)

![[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B593559.png)